molecular formula C12H13Cl3N2O3S B5021032 1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide

1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B5021032
M. Wt: 371.7 g/mol
InChI Key: YCCZSFSGZAZQBC-UHFFFAOYSA-N
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Description

1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide is a high-purity chemical compound offered for research and development purposes. This synthetic small molecule belongs to a class of compounds featuring a piperidine carboxamide core substituted with a trichlorophenylsulfonyl group. Compounds with this core structure are of significant interest in medicinal chemistry and pharmacology, particularly in the study of central nervous system (CNS) targets . Research on analogous sulfonamide and carboxamide derivatives has demonstrated their utility as ligands for key neurotransmitter receptors . These compounds are investigated for their affinity and selectivity towards serotonin receptors (such as 5-HT 1A , 5-HT 6 , and 5-HT 7 ) and dopamine receptors (e.g., D 2 ) . The structural motif of a piperidine ring linked to a substituted phenyl group via a sulfonyl carboxamide bridge is a common feature in the design of potential receptor agonists and antagonists. The replacement of the carboxamide group with a sulfonamide, or the strategic placement of halogen atoms like chlorine on the phenyl ring, are key chemical modifications studied to understand their impact on receptor binding affinity and selectivity . As such, this compound serves as a valuable building block and pharmacological tool for researchers exploring new therapeutic agents for neurological and psychiatric disorders. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2,3,4-trichlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3N2O3S/c13-8-1-2-9(11(15)10(8)14)21(19,20)17-5-3-7(4-6-17)12(16)18/h1-2,7H,3-6H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCZSFSGZAZQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trichlorobenzenesulfonyl chloride and piperidine-4-carboxamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 2,3,4-trichlorobenzenesulfonyl chloride is reacted with piperidine-4-carboxamide in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the carboxamide group can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its structural features that may interact with biological targets.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group and the piperidine ring are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects:

  • Halogenation: The target compound’s 2,3,4-trichlorophenyl group is more lipophilic and sterically bulky than the 4-fluorophenyl () or 4-chlorophenyl () groups.
  • Functional Groups : The nitro group in ’s compound is strongly electron-withdrawing, which may enhance reactivity compared to the chloro substituents in the target compound. The oxadiazole-thiophene moiety in introduces aromatic heterocycles, likely influencing π-π stacking interactions.

Molecular Weight and Size:

  • The target compound (371.69 g/mol) is heavier than derivatives with single halogen substituents (e.g., : 317.79 g/mol) but lighter than bulkier analogs like BI 605906 (432.51 g/mol). Higher molecular weight may reduce oral bioavailability but improve target affinity.

Pharmacological Profiles:

  • Carboxamide vs. Carboxylic Acid : The target compound’s carboxamide group is less acidic than the acetic acid substituent in , which could alter ionization state and solubility under physiological conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing 1-[(2,3,4-Trichlorophenyl)sulfonyl]piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor using 2,3,4-trichlorobenzenesulfonyl chloride under controlled conditions. Key steps include:

  • Coupling Reaction : Conducted in polar aprotic solvents like dimethylformamide (DMF) at 0–25°C to minimize side reactions .
  • Purification : Use column chromatography or recrystallization with methanol/water mixtures to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to sulfonyl chloride) and reaction time (6–12 hours) to improve efficiency .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated dimethyl sulfoxide (DMSO-d6_6) to confirm sulfonamide and piperidine ring structures. Integrate peaks for trichlorophenyl protons (δ 7.5–8.0 ppm) and piperidine carboxamide (δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water gradient (65:35 v/v) and UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) validates the molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis pathways for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and intermediates for sulfonylation reactions. Tools like Gaussian or ORCA can model energy barriers and regioselectivity .
  • Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents, catalysts, and temperatures. Integrate experimental feedback loops to refine computational predictions .
  • Solvent Screening : Apply COSMO-RS simulations to evaluate solvent compatibility and polarity effects on reaction yield .

Q. How can researchers resolve discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cellular uptake)?

  • Methodological Answer :

  • Experimental Design : Use factorial design (e.g., Taguchi or Box-Behnken) to isolate variables affecting bioactivity, such as assay pH, temperature, or compound solubility .
  • Data Normalization : Apply standardized controls (e.g., Z-factor analysis) to account for inter-assay variability. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based cellular uptake) .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to identify degradation products that may skew activity measurements .

Q. What strategies improve regioselectivity during sulfonylation of the piperidine ring?

  • Methodological Answer :

  • Steric and Electronic Control : Introduce electron-withdrawing groups (e.g., carboxamide at C4) to direct sulfonylation to the less hindered nitrogen atom. Use bulky bases (e.g., DIPEA) to deprotonate the piperidine selectively .
  • Catalytic Systems : Employ transition-metal catalysts (e.g., CuI) to mediate sulfonamide bond formation under mild conditions, reducing side reactions .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks sulfonylation progress, enabling dynamic adjustment of reaction parameters .

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